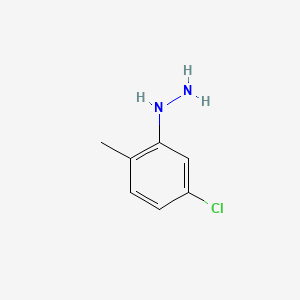

(5-Chloro-2-methylphenyl)hydrazine

Description

Historical Context of Phenylhydrazine (B124118) Research

The study of phenylhydrazine dates back to 1875, when German chemist Hermann Emil Fischer first synthesized and characterized it. wikipedia.orgchemicalbook.com Fischer's discovery was accidental, stemming from an investigation into an unsuccessful experiment by one of his students. acs.org He prepared phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.org This discovery proved to be a pivotal moment in organic chemistry. Fischer himself utilized phenylhydrazine to study carbohydrates, leading to the formation of crystalline derivatives called osazones, which allowed for the easier separation and identification of different sugars. wikipedia.orgwikipedia.orgbritannica.com This work on sugars and purines, greatly facilitated by the use of phenylhydrazine, earned Fischer the Nobel Prize in Chemistry in 1902. wikipedia.orgbritannica.com

Fischer's initial work also laid the groundwork for the well-known Fischer indole (B1671886) synthesis, a reaction discovered in 1883 that produces the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. chemicalbook.comwikipedia.org This reaction remains a fundamental method for synthesizing indoles, which are important structural motifs in many biologically active compounds and materials. wikipedia.org

Structural Framework and Nomenclature Conventions for (5-Chloro-2-methylphenyl)hydrazine (B2485637)

This compound is a substituted phenylhydrazine, meaning it is a derivative of the parent molecule, phenylhydrazine. Its structure consists of a benzene (B151609) ring substituted with a hydrazine (B178648) group (-NHNH2), a chlorine atom, and a methyl group.

The nomenclature of this compound follows the systematic naming rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is identified as hydrazine. The phenyl group attached to one of the nitrogen atoms is the primary substituent, and its own substituents are numbered to give the locants the lowest possible numbers.

| Property | Value |

| Preferred IUPAC Name | This compound |

| CAS Number | 94447-40-2 |

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.61 g/mol |

| SMILES | CC1=C(NN)C=C(Cl)C=C1 |

| InChIKey | XVFXJNWHUFWYMQ-UHFFFAOYSA-N |

| Data sourced from matrix-fine-chemicals.com |

The hydrochloride salt of this compound, this compound hydrochloride, is also a common form in which this chemical is supplied and used in laboratory settings. bldpharm.comnih.gov

| Property | Value |

| CAS Number | 5446-17-3 |

| Molecular Formula | C7H10Cl2N2 |

| Molecular Weight | 193.08 g/mol |

| Data sourced from bldpharm.comnih.gov |

Overview of Research Trajectories in Substituted Phenylhydrazines

Substituted phenylhydrazines, including this compound, are valuable intermediates in organic synthesis. google.com Research into this class of compounds has followed several key trajectories, largely driven by their utility in synthesizing more complex molecules.

A primary area of research involves their use as precursors in the synthesis of heterocyclic compounds. The Fischer indole synthesis is a classic example, where substituted phenylhydrazines are reacted with aldehydes and ketones to form a wide variety of substituted indoles. wikipedia.org These indole derivatives are intermediates in the production of pharmaceuticals, such as the triptan class of antimigraine drugs, and various dyes. wikipedia.orgwikipedia.org

In medicinal chemistry, substituted phenylhydrazines are key building blocks for creating novel compounds with potential therapeutic applications. nih.govscirp.org The introduction of different substituents onto the phenyl ring allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn can influence the biological activity of the final products. rsc.org Research has explored the synthesis of various derivatives, such as N'-phenylhydrazides, which have shown potential as antifungal agents. nih.gov The versatility of the hydrazine group allows for its participation in a range of reactions, including condensation and cyclization, to form diverse molecular scaffolds. researchgate.netsmolecule.com

Recent research has also focused on developing more efficient and environmentally friendly synthetic methods for and using substituted phenylhydrazines. google.comresearchgate.net This includes the use of novel catalysts and reaction conditions, such as visible-light photoredox catalysis, to mediate chemical transformations. researchgate.net These advancements aim to improve reaction yields, reduce waste, and simplify operational procedures, making the synthesis of valuable compounds from substituted phenylhydrazines more sustainable for industrial-scale production. google.com

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFXJNWHUFWYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94447-40-2 | |

| Record name | (5-chloro-2-methylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Methylphenyl Hydrazine

Established Synthetic Routes to (5-Chloro-2-methylphenyl)hydrazine (B2485637)

Traditional methods for synthesizing this compound primarily rely on diazotization followed by reduction, a robust and widely utilized pathway in organic chemistry.

The most common and established method for preparing this compound involves a two-step process starting from 5-chloro-2-methylaniline (B43014). The initial step is diazotization, where the primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the aniline (B41778) derivative with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. chemicalbook.com

Following the formation of the diazonium salt, the subsequent step is reduction to the corresponding hydrazine (B178648). A variety of reducing agents can be employed for this transformation. Tin(II) chloride (SnCl2) in concentrated hydrochloric acid is a frequently used reagent for this purpose. google.com The reaction mixture is typically stirred at room temperature to facilitate the reduction. chemicalbook.com The resulting this compound hydrochloride can then be isolated by filtration.

An alternative reducing agent that has been historically favored is sodium sulfite (B76179). orgsyn.org This method involves the rapid addition of the diazonium salt solution to a cooled solution of sodium sulfite. The mixture is then warmed to facilitate the reduction reaction. orgsyn.org

A general representation of the diazotization-reduction synthesis is as follows:

Step 1: Diazotization 5-chloro-2-methylaniline + NaNO₂ + 2HCl → [5-Chloro-2-methylphenyl]diazonium chloride + NaCl + 2H₂O

Step 2: Reduction [5-Chloro-2-methylphenyl]diazonium chloride + Reducing Agent → this compound

Table 1: Common Reducing Agents in Diazotization-Reduction Synthesis

| Reducing Agent | Reaction Conditions | Reference |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Room Temperature | chemicalbook.com |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, warming to 60-70°C | orgsyn.org |

While diazotization-reduction is the predominant method, other pathways for the synthesis of aryl hydrazines exist. One such alternative involves the reaction of an aryl halide with hydrazine hydrate (B1144303). However, this method is generally less common for the synthesis of this compound due to the potential for side reactions and the relatively low reactivity of the aryl chloride.

Another approach involves the reduction of an azo-compound. For instance, an azo-compound can be prepared through the coupling reaction of a diazonium salt with another aromatic compound. This azo-compound can then be reduced to the desired hydrazine. A patent describes a method where 5-chloro-2-methylaniline is coupled with an aniline substance to form an azo-compound, which is then subjected to hydrazine hydrate reduction in the presence of a catalyst to yield 5-chloro-2-methyl-1,4-phenylenediamine. google.com While this specific patent focuses on a phenylenediamine, the principle of reducing an azo-linkage can be adapted for hydrazine synthesis.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalysts, greener solvents, and innovative process technologies like flow chemistry for the synthesis of this compound and related compounds.

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. In the context of hydrazine synthesis, catalysts can be employed in the reduction of diazonium salts or azo compounds. For example, a patent mentions the use of a Raney-Ni catalyst in the hydrazine hydrate reduction of an azo-compound. google.com

More recently, research has focused on developing metal-free reduction methods. One promising approach utilizes ascorbic acid (Vitamin C) as a mild and environmentally benign reducing agent for diazonium salts. durham.ac.uk This method offers a significant improvement over traditional methods that use heavy metals like tin. durham.ac.uk

Additionally, iodine has been shown to catalyze the arylation of various compounds using aryl hydrazines, indicating its potential role in reactions involving these intermediates. acs.org The use of recoverable nanocatalysts, such as Fe₃O₄ nanoparticles, has also been explored for the synthesis of hydrazine derivatives, offering the advantage of easy separation and reuse of the catalyst. researchgate.net

Table 2: Examples of Catalysts in Hydrazine Synthesis

| Catalyst | Reaction Type | Advantages | Reference |

| Raney-Ni | Reduction of Azo-compound | High yield | google.com |

| Ascorbic Acid | Reduction of Diazonium Salt | Metal-free, mild conditions | durham.ac.uk |

| Iodine | Arylation with Hydrazine | Catalytic, air as oxidant | acs.org |

| Fe₃O₄ Nanoparticles | Synthesis of Hydrazine Derivatives | Recoverable, reusable | researchgate.net |

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional syntheses often utilize volatile organic compounds (VOCs). Green chemistry principles encourage the use of more sustainable solvents, such as water, or even solvent-free conditions.

Water is often used as a solvent in the diazotization step. chemicalbook.com Recent research has also demonstrated the use of water as a co-solvent in the condensation reaction of hydrazines with aldehydes to form C=N bonds, a common subsequent reaction for hydrazines. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another green approach. A study has shown the successful synthesis of phenol-hydrazones in a vibratory ball-mill without the use of any solvent, resulting in high conversion rates and purity. rsc.org While not directly a synthesis of this compound, this demonstrates the potential of solvent-free methods for reactions involving hydrazines.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net

The synthesis of diazonium salts, which can be unstable and potentially explosive in large quantities, is particularly well-suited for flow chemistry. nih.gov By generating the diazonium salt in situ and immediately reacting it in a continuous flow system, the accumulation of hazardous intermediates can be minimized. researchgate.net This approach allows for safer and more efficient production.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound is crucial for its application in various chemical industries. Optimization of synthetic parameters is a key focus of research to maximize product yield and ensure high selectivity, thereby minimizing the formation of impurities and reducing downstream processing costs. The primary route for the synthesis of aryl hydrazines involves the diazotization of an aniline derivative followed by a reduction step. In the case of this compound, the starting material is typically 5-chloro-2-methylaniline.

The optimization of this process involves a careful study of various reaction parameters, including the choice of reducing agent, catalyst, temperature, and reaction time. Research findings indicate that these factors significantly influence the efficiency and selectivity of the conversion of the intermediate diazonium salt to the desired hydrazine product.

Influence of Catalysts and Reducing Agents

A common method for the preparation of phenylhydrazines involves the reduction of a diazonium salt. A typical procedure involves diazotization of the corresponding aniline, in this case, 4-chloro-2-methylbenzeneamine, with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (around -5 °C). This is followed by the addition of a reducing agent. chemicalbook.com

One of the most critical factors in this synthesis is the choice of the reducing agent and catalyst system. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective reducing agent for this transformation. chemicalbook.com The reaction is typically stirred for a period at a controlled temperature to ensure the complete reduction of the diazonium salt to the hydrazine.

Alternatively, catalytic hydrogenation offers a greener and often more efficient method. Studies on related compounds, such as the preparation of 5-chloro-2-methyl-1,4-phenylenediamine from a corresponding azo-compound, have demonstrated the efficacy of catalysts like Raney-Ni or Palladium on carbon (Pd/C) with hydrazine hydrate as the reducing agent. google.com These catalytic systems are known for their high activity and selectivity, which can be fine-tuned by adjusting the reaction conditions.

Effect of Reaction Temperature and Time

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results. The initial diazotization step is highly exothermic and requires low temperatures (typically between -5 °C and 0 °C) to prevent the decomposition of the unstable diazonium salt. chemicalbook.com

During the reduction phase, the temperature is gradually increased. For reductions using stannous chloride, the reaction is often brought to room temperature and stirred for a specified duration to ensure completion. chemicalbook.com In catalytic transfer hydrogenation using hydrazine hydrate and catalysts like Raney-Ni or Pd/C, the reaction temperature is typically maintained between 60-85 °C for a period of 3 to 10 hours. google.com The optimal time and temperature are often determined experimentally to find a balance between reaction rate and the minimization of side-product formation.

The following table summarizes the impact of different synthetic conditions on the yield of related hydrazine and diamine syntheses, providing insights into the optimization for this compound.

| Catalyst | Reducing Agent | Temperature (°C) | Reaction Time (h) | Substrate | Product | Reported Yield/Conversion | Reference |

| None | Tin(II) chloride | 20 | 1 | 4-chloro-2-methylbenzeneamine diazonium salt | 1-(4-Chloro-2-methylphenyl)hydrazine hydrochloride | Not specified, but used for synthesis | chemicalbook.com |

| Raney-Ni | Hydrazine hydrate | 80 | 5 | Azo-compound from 5-chloro-2-methyl aniline | 5-chloro-2-methyl-1,4-phenylenediamine | High purity product obtained | google.com |

| Pd/C | Hydrazine hydrate | 60-85 | 3-10 | Azo-compound from 5-chloro-2-methyl aniline | 5-chloro-2-methyl-1,4-phenylenediamine | Not specified, but presented as a viable alternative to Raney-Ni | google.com |

This table is interactive. Click on the headers to sort the data.

Detailed research findings from analogous syntheses provide a clear direction for optimizing the production of this compound. For instance, in the synthesis of 5-chloro-2-methyl-1,4-phenylenediamine, a specific mass ratio of catalyst to the aniline precursor (0.03–0.10:1.0) and a molar ratio of hydrazine hydrate to the aniline (2.0–2.5:1.0) were found to be effective. google.com Such stoichiometric considerations are crucial for maximizing yield and selectivity. The heat filtering temperature post-reaction is also a critical parameter, with temperatures around 60-65 °C being optimal for separating the product from the reaction mixture. google.com

Reactivity and Mechanistic Investigations of 5 Chloro 2 Methylphenyl Hydrazine

Fundamental Reaction Types Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile, owing to the lone pair of electrons on each nitrogen atom. This inherent reactivity allows (5-Chloro-2-methylphenyl)hydrazine (B2485637) to participate in a variety of characteristic chemical transformations.

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.netlibretexts.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon. The process is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for attack. researchgate.net The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. libretexts.org

The general transformation can be represented as: C₇H₉ClN₂ + R₂C=O → C₇H₈ClN=CR₂ + H₂O

These condensation reactions are versatile and widely utilized in synthetic organic chemistry. researchgate.netresearchgate.net

Table 1: Examples of Hydrazone Formation from this compound

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) |

| This compound | Acetone | 2-((5-Chloro-2-methylphenyl)hydrazono)propane |

| This compound | Benzaldehyde | 1-((5-Chloro-2-methylphenyl)hydrazono)methyl)benzene |

| This compound | Cyclohexanone (B45756) | 1-((5-Chloro-2-methylphenyl)hydrazono)cyclohexane |

This table presents illustrative examples based on the general reactivity of hydrazines.

The formation of hydrazones is a key step in the Wolff-Kishner reduction, a method for converting carbonyl compounds into alkanes under basic conditions. libretexts.orgthieme-connect.de The initial condensation creates the hydrazone, which is then heated with a strong base to facilitate the reduction and release of nitrogen gas. libretexts.org

The hydrazine moiety is susceptible to oxidation. The oxidation of arylhydrazines can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation with reagents like manganese dioxide has been shown to convert similar arylhydrazines into arylazo compounds. rsc.org In the case of this compound, mild oxidation could potentially lead to the formation of diazonium species or other coupled products. The specific outcomes are highly dependent on the chosen oxidant and the control of the reaction environment.

The hydrazine group can be reduced to the corresponding amine. A method for the reduction of hydrazines to amines involves the use of an aqueous solution of titanium(III) trichloride. rsc.org Applying this methodology to this compound would cleave the N-N bond, resulting in the formation of 5-chloro-2-methylaniline (B43014). This transformation provides a synthetic route from a substituted hydrazine to its corresponding aniline (B41778) derivative.

Role of the Aromatic Ring Substituents in Directing Reactivity

The reactivity of the hydrazine group in this compound is not solely determined by the -NHNH₂ functional group itself but is significantly modulated by the chloro and methyl substituents on the phenyl ring. matrix-fine-chemicals.com

The electronic nature of the aromatic substituents directly influences the nucleophilicity of the hydrazine nitrogen atoms. The chloro and methyl groups exert opposing electronic effects.

Chloro Group: The chlorine atom, located at the 5-position (para to the methyl group and meta to the hydrazine), is an electron-withdrawing group primarily through its strong negative inductive effect (-I). This effect decreases the electron density on the aromatic ring and, by extension, on the attached hydrazine moiety, making it a less powerful nucleophile compared to an unsubstituted phenylhydrazine (B124118).

Methyl Group: The methyl group, situated at the 2-position (ortho to the hydrazine), is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This effect increases the electron density on the ring and on the hydrazine group, thereby enhancing its nucleophilicity.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Position | Electronic Effect | Impact on Hydrazine Nucleophilicity |

| Chloro (Cl) | 5 (meta) | Electron-withdrawing (-I) | Decreases |

| Methyl (CH₃) | 2 (ortho) | Electron-donating (+I, Hyperconjugation) | Increases |

The placement of the methyl group at the ortho position relative to the hydrazine moiety introduces significant steric hindrance. matrix-fine-chemicals.com This "ortho effect" means the bulky methyl group can physically obstruct the approach of reactants to the adjacent hydrazine nitrogen atoms. This steric barrier is particularly pronounced in reactions involving large or sterically demanding carbonyl compounds. Consequently, the rate of condensation reactions, such as hydrazone formation, may be slower for this compound compared to a less hindered analogue like (4-chlorophenyl)hydrazine. This steric factor can influence not only reaction rates but also the conformational preferences of the resulting products.

Reaction Mechanism Elucidation for Key Transformations

The accepted mechanism for the Fischer indole (B1671886) synthesis, first proposed by Robinson, involves a sequence of steps commencing with the formation of a phenylhydrazone, which then undergoes a cascade of rearrangements to yield the final indole product. byjus.commdpi.com This pathway has been substantiated through various mechanistic studies, including the isolation of intermediates and isotopic labeling experiments. wikipedia.orgmdpi.com

Spectroscopic Monitoring of Reaction Intermediates (Methodologies)

The direct observation of the short-lived intermediates in reactions involving this compound, such as the Fischer indole synthesis, relies on a suite of spectroscopic techniques. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous substituted phenylhydrazines provide a clear framework for such investigations.

The initial step, the condensation of this compound with an aldehyde or ketone, forms a phenylhydrazone . This intermediate is typically stable enough to be isolated and characterized by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the phenylhydrazone intermediate. For instance, in a related study of tolylhydrazine hydrochlorides, the formation of the indolenine product was confirmed by the appearance of characteristic signals in the ¹H-NMR spectrum, such as a methyl group singlet at δ = 1.15 ppm. mdpi.com For the phenylhydrazone of this compound, one would expect to observe distinct signals for the aromatic protons, the methyl group, and the N-H protons, with chemical shifts influenced by the electronic effects of the chloro and methyl substituents.

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The disappearance of the C=O stretch from the starting carbonyl compound and the appearance of a C=N stretching vibration (typically in the 1620-1690 cm⁻¹ region) are indicative of hydrazone formation. In a study on methyl indolenines, a C=N stretching vibration was observed at 1,700 cm⁻¹. mdpi.com

Mass Spectrometry (MS): Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is crucial for detecting the molecular ion of the phenylhydrazone and subsequent intermediates in the reaction mixture. mdpi.com

The subsequent, more reactive intermediates, such as the enamine (or 'ene-hydrazine') tautomer and the diimine intermediate formed after the testbook.comtestbook.com-sigmatropic rearrangement, are often too transient for isolation. Their presence is typically inferred through trapping experiments or advanced spectroscopic methods under specific reaction conditions.

| Spectroscopic Method | Intermediate | Expected Observations for this compound Derivatives |

| ¹H NMR | Phenylhydrazone | Distinct aromatic, methyl, and N-H proton signals. |

| ¹³C NMR | Phenylhydrazone | Characteristic shifts for imine carbon and substituted aromatic carbons. |

| IR | Phenylhydrazone | Appearance of C=N stretch, disappearance of C=O stretch. |

| ESI-MS | Phenylhydrazone, Enamine | Detection of [M+H]⁺ ions corresponding to the intermediates. |

Kinetic Studies and Activation Energy Determinations

Kinetic studies are fundamental to understanding the reaction rates and the factors that govern them. The rate-determining step in the Fischer indole synthesis is generally considered to be the testbook.comtestbook.com-sigmatropic rearrangement of the protonated enamine intermediate. mdpi.com The activation energy for this step is influenced by the electronic nature of the substituents on the phenylhydrazine.

Computational studies on the Fischer indole synthesis have provided insights into the energetics of the reaction pathway. For example, calculations have been used to compare the free energies of the enehydrazine intermediates and the testbook.comtestbook.com-sigmatropic rearrangement transition states. nih.gov Such studies indicate that substituent effects can alter the activation barriers by several kcal/mol.

| Reaction Step | Influencing Factors for this compound | Expected Impact on Rate |

| Hydrazone Formation | Steric hindrance from ortho-methyl group. | May slightly decrease the rate of formation. |

| Enamine Tautomerization | Acid catalysis. | Rate is dependent on acid concentration. |

| testbook.comtestbook.com-Sigmatropic Rearrangement | Electronic effects of chloro and methyl groups; acid catalysis. | The combination of electron-withdrawing and -donating groups, along with steric factors, will determine the activation energy. |

| Cyclization & Aromatization | Stability of the aromatic indole product. | Generally fast steps following the rearrangement. |

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. In the context of the Fischer indole synthesis, isotopic labeling studies have been pivotal in confirming the proposed mechanism.

A key experiment involved the use of phenylhydrazine labeled with ¹⁵N at the Nα position (the nitrogen atom attached to the phenyl ring). Analysis of the resulting indole product revealed that the ¹⁵N was incorporated into the indole ring, while the Nβ atom was eliminated as ammonia (B1221849). wikipedia.orgmdpi.com This finding provides conclusive evidence for the intramolecular nature of the rearrangement and the specific bond cleavage and formation events.

While no isotopic labeling studies have been reported specifically for this compound, the results from general phenylhydrazine are considered universally applicable to the Fischer indole synthesis mechanism for all its substituted derivatives. Applying this to this compound, it can be definitively stated that the nitrogen atom directly bonded to the 5-chloro-2-methylphenyl ring becomes the nitrogen atom of the final indole heterocycle.

Synthesis and Chemical Transformations of Derivatives from 5 Chloro 2 Methylphenyl Hydrazine

Hydrazone and Azine Formation from (5-Chloro-2-methylphenyl)hydrazine (B2485637)

The reaction of hydrazines with carbonyl compounds is a fundamental transformation in organic chemistry, leading to the formation of hydrazones. These compounds are not only stable derivatives in their own right but also serve as crucial intermediates in more complex reactions, such as the Fischer indole (B1671886) synthesis.

Synthesis of Monohydrazones

This compound readily reacts with a wide range of aldehydes and ketones in a condensation reaction to form the corresponding (5-chloro-2-methylphenyl)hydrazones. The reaction is typically carried out in a protic solvent like ethanol, often with acid catalysis, which proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration. byjus.comajrconline.org The resulting hydrazone is a stable compound characterized by a C=N double bond, which is part of the N-N-C=C linkage. byjus.com

The general reaction is as follows:

Image: General reaction scheme for the synthesis of monohydrazones from this compound.

This reaction is highly efficient for both aliphatic and aromatic carbonyl compounds.

Table 1: Examples of Monohydrazone Synthesis from this compound

| Carbonyl Reactant | Product Name | Notes |

|---|---|---|

| Acetone | Acetone (5-chloro-2-methylphenyl)hydrazone | Intermediate for Fischer synthesis of 2,7-dimethyl-6-chloroindole. |

| Pyruvic acid | Pyruvic acid (5-chloro-2-methylphenyl)hydrazone | Precursor for 6-chloro-7-methylindole-2-carboxylic acid synthesis. |

| Benzaldehyde | Benzaldehyde (5-chloro-2-methylphenyl)hydrazone | A stable aromatic hydrazone derivative. |

| Cyclohexanone (B45756) | Cyclohexanone (5-chloro-2-methylphenyl)hydrazone | Precursor for the synthesis of 6-chloro-7-methyl-1,2,3,4-tetrahydrocarbazole. |

Synthesis of Dihydrazones and Polyhydrazones

Analogous to the formation of monohydrazones, this compound can react with compounds containing two or more carbonyl groups to yield dihydrazones or polyhydrazones. For instance, the reaction with a 1,2- or 1,3-dicarbonyl compound in a 2:1 molar ratio of hydrazine to dicarbonyl will produce a dihydrazone. These reactions are well-established for other aromatic hydrazines, such as phenylenedihydrazines, which readily condense with dicarbonyl compounds. koreascience.kr

The synthesis of a dihydrazone from a 1,2-dicarbonyl compound can be represented as:

Image: General reaction scheme for the synthesis of dihydrazones from this compound and a 1,2-dicarbonyl compound.

Table 2: Examples of Dihydrazone Synthesis from this compound

| Dicarbonyl Reactant | Product Name | Potential Application |

|---|---|---|

| Glyoxal (Ethane-1,2-dione) | Glyoxal bis((5-chloro-2-methylphenyl)hydrazone) | Ligand in coordination chemistry. |

| 2,3-Butanedione (Diacetyl) | 2,3-Butanedione bis((5-chloro-2-methylphenyl)hydrazone) | Precursor for osazone-related compounds. |

| Benzil (1,2-Diphenylethane-1,2-dione) | Benzil bis((5-chloro-2-methylphenyl)hydrazone) | Intermediate for quinoxaline (B1680401) or other heterocyclic syntheses. |

The formation of polyhydrazones would similarly proceed from the reaction with polycarbonyl compounds, leading to polymeric materials with repeating hydrazone units. The properties of these polymers would depend on the nature of the backbone connecting the carbonyl groups.

Heterocyclic Ring Formation Utilizing this compound

This compound is a key building block for synthesizing a variety of nitrogen-containing heterocyclic compounds. The hydrazine moiety provides the necessary nitrogen atoms that are incorporated into the final ring system.

Fischer Indole Synthesis with this compound Precursors

The Fischer indole synthesis is a classic and versatile method for preparing indoles by treating an arylhydrazine with an aldehyde or ketone under acidic conditions. byjus.comwikipedia.org The reaction proceeds through an arylhydrazone intermediate, which, upon protonation, undergoes a youtube.comyoutube.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.com

When this compound is used, the cyclization is expected to produce a 6-chloro-7-methyl-substituted indole. The reaction mechanism dictates that the new C-C bond forms between the carbonyl's α-carbon and the C6 position of the phenyl ring, leading to cyclization at the unsubstituted position ortho to the hydrazine group.

Image: General scheme for the Fischer indole synthesis starting from this compound.

The choice of carbonyl compound determines the substitution pattern at the 2- and 3-positions of the resulting indole.

Table 3: Predicted Indole Products from Fischer Synthesis

| Carbonyl Reactant | Predicted Indole Product |

|---|---|

| Pyruvic Acid | 6-Chloro-7-methylindole-2-carboxylic acid |

| Acetone | 6-Chloro-2,7-dimethylindole |

| Levulinic acid | (6-Chloro-7-methyl-1H-indol-3-yl)acetic acid |

| Cyclohexanone | 6-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole |

Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives Synthesis

The synthesis of pyrazoles and pyrazolones commonly involves the condensation of a hydrazine with a 1,3-difunctional compound. mdpi.comnih.gov This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and high-yielding method for constructing the five-membered pyrazole ring. youtube.com

To synthesize a pyrazole derivative, this compound is reacted with a 1,3-dicarbonyl compound, such as acetylacetone. The reaction typically proceeds by initial condensation at one carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Image: Synthesis of a pyrazole derivative from this compound and acetylacetone.

For the synthesis of pyrazolones (dihydropyrazol-5-ones), a β-ketoester like ethyl acetoacetate (B1235776) is used as the 1,3-difunctional component. nih.govscribd.com The reaction with this compound leads to the formation of a 1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Image: Synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.

Table 4: Synthesis of Pyrazole and Pyrazolone Derivatives

| 1,3-Difunctional Reactant | Product Class | Specific Product Name |

|---|---|---|

| Acetylacetone (Pentane-2,4-dione) | Pyrazole | 1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate | Pyrazolone | 1-(5-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | Pyrazole | 1-(5-Chloro-2-methylphenyl)-3,5-diphenyl-1H-pyrazole |

| Ethyl benzoylacetate | Pyrazolone | 1-(5-Chloro-2-methylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one |

Triazole and Tetrazole Annulations

The synthesis of triazole and tetrazole rings from this compound is more complex and often requires multi-step sequences.

Triazoles: The formation of 1,2,4-triazoles can be achieved through various routes. One common method involves the conversion of the hydrazine into a hydrazide or a thiosemicarbazide (B42300) derivative, which then undergoes cyclization. For example, reacting this compound with an acyl chloride would yield a hydrazide. This hydrazide can then be treated with carbon disulfide in a basic medium, followed by the addition of hydrazine hydrate (B1144303), to form a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. nepjol.infochemistryjournal.net Another approach is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine. scispace.com A more direct method involves the reaction of a hydrazone with a nitrile in a formal [3+2] cycloaddition. rsc.org

A plausible route to a 1,2,4-triazole (B32235) derivative is shown below:

Image: A plausible synthetic route for a 1,2,4-triazole derivative starting from this compound.

Tetrazoles: The most prevalent method for synthesizing tetrazoles is the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with a nitrile. thieme-connect.comnih.gov Direct synthesis from a hydrazine is less common. However, this compound can be used to prepare an intermediate that is then converted to a tetrazole. For instance, a hydrazone formed from the hydrazine can be converted to a Schiff base, which then reacts with sodium azide to form the tetrazole ring. researchgate.net Another pathway involves converting the hydrazine to an amidrazone, which can then be diazotized to cyclize into the tetrazole ring. thieme-connect.com

Table 5: Summary of Heterocyclic Ring Formations

| Heterocycle | Key Reactant(s) with this compound | General Method |

|---|---|---|

| Indole | Aldehyde or Ketone | Fischer Indole Synthesis wikipedia.org |

| Pyrazole | 1,3-Dicarbonyl compound | Knorr Pyrazole Synthesis youtube.com |

| Pyrazolone | β-Ketoester | Pyrazolone Synthesis nih.gov |

| 1,2,4-Triazole | Acyl chloride, CS2, Hydrazine hydrate | Multi-step cyclization via hydrazide nepjol.info |

| Tetrazole | Nitrile, Sodium azide (via intermediate) | [3+2] Cycloaddition of a derived nitrile thieme-connect.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Acetone (5-chloro-2-methylphenyl)hydrazone |

| Acetylacetone |

| Acyl chloride |

| Benzaldehyde |

| Benzaldehyde (5-chloro-2-methylphenyl)hydrazone |

| Benzil |

| Benzil bis((5-chloro-2-methylphenyl)hydrazone) |

| 2,3-Butanedione |

| 2,3-Butanedione bis((5-chloro-2-methylphenyl)hydrazone) |

| Carbon disulfide |

| 6-Chloro-2,7-dimethylindole |

| 6-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole |

| (6-Chloro-7-methyl-1H-indol-3-yl)acetic acid |

| 6-Chloro-7-methylindole-2-carboxylic acid |

| 1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole |

| 1-(5-Chloro-2-methylphenyl)-3,5-diphenyl-1H-pyrazole |

| 1-(5-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| 1-(5-Chloro-2-methylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one |

| Cyclohexanone |

| Cyclohexanone (5-chloro-2-methylphenyl)hydrazone |

| Dibenzoylmethane |

| Ethyl acetoacetate |

| Ethyl benzoylacetate |

| Glyoxal |

| Glyoxal bis((5-chloro-2-methylphenyl)hydrazone) |

| Hydrazine hydrate |

| Levulinic acid |

| Pyruvic acid |

| Pyruvic acid (5-chloro-2-methylphenyl)hydrazone |

| Sodium azide |

Other Heterocycle Formations (e.g., Pyridazine (B1198779) Derivatives)

The synthesis of pyridazine derivatives, a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be achieved through the reaction of hydrazines with suitable 1,4-dicarbonyl compounds. While specific examples detailing the use of this compound in pyridazine synthesis are not extensively documented in readily available literature, the general synthetic routes are well-established. organic-chemistry.orguminho.ptwikipedia.org

One of the most common methods involves the condensation of a hydrazine with a 1,4-diketone, a γ-keto acid, or their equivalents. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. The use of this compound in such a reaction would be expected to yield N-arylpyridazine derivatives.

Another approach involves the cycloaddition reactions. For instance, a [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by TBAI/K2S2O8, provides a route to trisubstituted pyridazines. organic-chemistry.org Although this method employs N-tosylhydrazones, the underlying principle of forming the pyridazine ring through a cycloaddition pathway is relevant.

Furthermore, pyridazinones, which are oxidized derivatives of pyridazines, can be synthesized from the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazines. uminho.pt The reaction of this compound with such precursors would lead to the formation of N-(5-chloro-2-methylphenyl)pyridazinones.

A general scheme for the synthesis of a pyridazine derivative from a 1,4-dicarbonyl compound and an arylhydrazine is presented below:

| Reactant 1 | Reactant 2 | Product |

| 1,4-Dicarbonyl Compound | This compound | N-(5-Chloro-2-methylphenyl)pyridazine derivative |

N-Substitution and Derivatization of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can readily undergo various substitution and derivatization reactions. These transformations are crucial for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

Acylation Reactions

Acylation of this compound can be readily achieved by reacting it with acylating agents such as acyl chlorides or acid anhydrides. researchgate.netyoutube.com The reaction typically occurs at the more accessible terminal nitrogen atom (Nβ), leading to the formation of N-acyl-N'-(5-chloro-2-methylphenyl)hydrazines. The use of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the hydrogen halide or carboxylic acid byproduct. researchgate.net

For example, the reaction of this compound with acetic anhydride (B1165640) would be expected to yield N-acetyl-N'-(5-chloro-2-methylphenyl)hydrazine. youtube.com The reaction is generally straightforward and proceeds with good yield.

| Hydrazine Derivative | Acylating Agent | Product |

| This compound | Acetic anhydride | N-Acetyl-N'-(5-chloro-2-methylphenyl)hydrazine |

| This compound | Benzoyl chloride | N-Benzoyl-N'-(5-chloro-2-methylphenyl)hydrazine |

Alkylation and Arylation Reactions

The nitrogen atoms of this compound can be alkylated using alkyl halides. youtube.com This reaction, a nucleophilic substitution, can lead to a mixture of mono- and di-alkylated products, and the reaction conditions can be tuned to favor one over the other. The use of a base is typically required to scavenge the hydrogen halide formed during the reaction. Over-alkylation to form quaternary ammonium (B1175870) salts is also a possibility. youtube.com

Arylations of aryl hydrazines have also been reported. For instance, a nickel-catalyzed reductive cross-coupling of aryl halides with hydrazones has been developed, which provides a pathway to arylated hydrazine derivatives. researchgate.net This methodology could potentially be adapted for the direct arylation of this compound.

| Hydrazine Derivative | Reagent | Reaction Type | Potential Product |

| This compound | Methyl iodide | Alkylation | N-Methyl-N'-(5-chloro-2-methylphenyl)hydrazine |

| This compound | Aryl halide (e.g., Bromobenzene) | Arylation | N-Phenyl-N'-(5-chloro-2-methylphenyl)hydrazine |

Sulfonylation and Phosphorylation

Sulfonylation of this compound can be achieved by reacting it with sulfonyl chlorides. A copper-catalyzed reaction of arylhydrazines with sulfonyl chlorides has been reported to produce aryldiazo sulfones. rsc.org This suggests that under appropriate conditions, the sulfonylation of this compound could lead to the corresponding N-sulfonyl derivative. The reaction likely proceeds via the formation of a hydrazine-sulfonyl chloride adduct.

Phosphorylation of aryl hydrazines has been accomplished through a copper-catalyzed reaction with trialkyl phosphites. researchgate.net This method allows for the direct formation of a P-N bond. Applying this to this compound would be expected to yield a phosphorylated derivative. Another common phosphorylating agent is phosphoryl chloride (POCl₃), which can react with nucleophiles like hydrazines to form phosphorodiamidic chlorides or related structures. researchgate.net

| Hydrazine Derivative | Reagent | Reaction Type | Potential Product |

| This compound | Benzenesulfonyl chloride | Sulfonylation | N-(Benzenesulfonyl)-N'-(5-chloro-2-methylphenyl)hydrazine |

| This compound | Triethyl phosphite | Phosphorylation | Diethyl (5-chloro-2-methylphenyl)hydrazono)phosphonate |

| This compound | Phosphoryl chloride | Phosphorylation | (5-Chloro-2-methylphenyl)hydrazinylphosphonic dichloride |

Advanced Applications of 5 Chloro 2 Methylphenyl Hydrazine in Organic Synthesis

(5-Chloro-2-methylphenyl)hydrazine (B2485637) as a Versatile Building Block in Complex Molecule Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds, most notably indole (B1671886) derivatives. The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most effective methods for preparing the indole nucleus. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone.

This compound serves as the arylhydrazine component in this reaction, leading to the formation of indoles with specific substitution patterns. For instance, its reaction with various ketones under acidic conditions yields indoles chlorinated at the 6-position and methylated at the 4-position of the indole ring. This method is a cornerstone in medicinal chemistry for producing scaffolds for drugs like the triptans used for migraines. The reaction can be carried out using Brønsted acids (like HCl, H₂SO₄) or Lewis acids (like ZnCl₂, BF₃).

The versatility of this compound extends to the synthesis of carbazoles, which are structurally related to indoles. The reaction with cyclohexanone (B45756) derivatives, for example, produces tetrahydrocarbazoles. These reactions highlight the role of the hydrazine (B178648) as a fundamental building block, enabling the construction of the core structures of numerous complex molecules and natural products.

Table 1: Examples of Complex Molecules Synthesized from this compound via Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| This compound | Methyl isopropyl ketone | Acid catalyst | 6-Chloro-2,3,3,4-tetramethyl-3H-indole | |

| This compound | Cyclohexanone | Acid catalyst | 8-Chloro-5-methyl-1,2,3,4-tetrahydrocarbazole |

Role of this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued in green chemistry for their efficiency and atom economy. Hydrazine derivatives are important components in MCRs for the synthesis of nitrogen-containing heterocycles.

This compound is particularly useful in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, which serve as core motifs in pharmaceuticals, agrochemicals, and materials science. The most common synthesis of pyrazoles involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (like a β-ketoester or a 1,3-diketone).

This transformation is often performed as a one-pot, two-component reaction, which is a simplified form of an MCR. By reacting this compound with a suitable 1,3-dicarbonyl compound, chemists can efficiently construct highly substituted pyrazoles. The resulting products are 1-arylpyrazoles, where the aryl group is the 5-chloro-2-methylphenyl moiety. This approach allows for significant structural diversity, as various substituents can be introduced via the dicarbonyl component. The reaction provides a direct and versatile route to complex pyrazole structures that would otherwise require multi-step synthetic sequences.

Catalyst or Ligand Precursor Derived from this compound

While this compound itself is not typically used as a catalyst, it serves as an essential precursor for the synthesis of molecules that can act as ligands in catalysis. Specifically, the pyrazole derivatives synthesized from this hydrazine are well-known for their ability to coordinate with metal ions.

The pyrazole ring contains a pyridine-like nitrogen atom that can readily donate its lone pair of electrons to a metal center, forming stable metal complexes. The synthesis of these ligands begins with the condensation reaction described in the previous section, where this compound reacts with a 1,3-dicarbonyl compound to form a 1-(5-chloro-2-methylphenyl)pyrazole.

Once formed, these pyrazole derivatives can be used as ligands in a variety of catalytic applications. The substituents on both the pyrazole ring (derived from the dicarbonyl component) and the N-phenyl ring (the 5-chloro-2-methylphenyl group) can be tailored to fine-tune the electronic and steric properties of the resulting metal complex. This modulation is crucial for optimizing the activity and selectivity of the catalyst in processes such as cross-coupling reactions, oxidation, or polymerization. Thus, this compound is a valuable starting material for creating custom ligands for catalysis.

Application in Chemo- and Regioselective Transformations

Regioselectivity, the control over the orientation of chemical bond formation, is a critical challenge in organic synthesis. The substitution pattern of this compound makes it an excellent reagent for directing the outcome of certain reactions, particularly the Fischer indole synthesis.

The mechanism of the Fischer indole synthesis involves a-sigmatropic rearrangement of a protonated arylhydrazone. When a substituted phenylhydrazine (B124118) is used, the initial cyclization can occur at one of two ortho positions relative to the hydrazine group. The electronic and steric nature of the substituents on the phenyl ring influences which position is favored.

In the case of this compound, the phenyl ring has two available ortho positions for cyclization: C6 (adjacent to the methyl group) and C2 (the methyl-substituted carbon). The reaction with an unsymmetrical ketone will lead to a specific regioisomer of the final indole product. For example, a patented process describes the reaction of 5-chloro-2-methylphenylhydrazine with methyl isopropyl ketone, which yields 6-chloro-2,3,3,4-tetramethyl-3H-indole with high selectivity. This outcome demonstrates that the cyclization is directed away from the more sterically hindered methyl-substituted position, favoring attack at the unsubstituted C6 position. This predictable regioselectivity is highly valuable for the targeted synthesis of complex pharmaceutical intermediates.

Similarly, in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls, this compound can lead to the formation of a specific regioisomer, although mixtures can sometimes occur. The control afforded by this reagent makes it a powerful tool for constructing precisely defined molecular architectures.

Table 2: Regioselective Fischer Indole Synthesis

| Hydrazine | Ketone | Product (Major Regioisomer) | Position of Substituents | Reference |

| This compound | Methyl isopropyl ketone | 2,3,3,5-Tetramethyl-3-H-indole | 5-Chloro, 4-Methyl |

Theoretical and Computational Chemistry Studies on 5 Chloro 2 Methylphenyl Hydrazine

Electronic Structure and Molecular Orbital Analysis of (5-Chloro-2-methylphenyl)hydrazine (B2485637)

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, theoretical studies, primarily using Density Functional Theory (DFT), can map out the electron distribution and the energies and shapes of its molecular orbitals.

Key aspects of the electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In substituted phenylhydrazines, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents on the aromatic ring. For this compound, the electron-donating methyl group and the electron-withdrawing chloro group, along with the hydrazine (B178648) moiety, collectively determine the electronic landscape. The HOMO is typically delocalized over the phenyl ring and the hydrazine group, with significant contributions from the nitrogen atoms. The LUMO, on the other hand, is generally distributed over the aromatic ring.

Quantum mechanical calculations on related phenylhydrazone derivatives have shown that substituents significantly modulate the photophysical and electronic properties. rsc.org For instance, electron-donating groups tend to increase the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. rsc.org

Table 1: Representative Calculated Electronic Properties of Substituted Phenylhydrazines

| Property | Description | Typical Calculated Value Range for Substituted Phenylhydrazines |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.0 to 4.0 Debye |

Note: These are typical ranges observed in computational studies of similar substituted phenylhydrazine (B124118) derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Tautomerism Investigations

The three-dimensional structure and potential isomerism of this compound are critical to its function and reactivity. Computational methods are instrumental in exploring these aspects.

Conformational Analysis: The presence of the hydrazine and methyl groups, which are attached to the phenyl ring, allows for rotational freedom, leading to different conformers. The orientation of the -NHNH2 group relative to the plane of the phenyl ring and the rotation of the methyl group are the primary degrees of freedom. Computational studies on substituted benzenes and piperazines have demonstrated the utility of methods like DFT and Møller-Plesset perturbation theory (MP2) to determine the relative energies of different conformers and identify the most stable (lowest energy) geometry. rsc.orgnih.govnih.gov For this compound, steric hindrance between the ortho-methyl group and the hydrazine moiety would likely influence the preferred conformation, favoring a non-planar arrangement to minimize steric strain.

Tautomerism: Phenylhydrazines can exist in different tautomeric forms, although the hydrazine form is generally the most stable. However, in reactions, other tautomers might play a role as transient intermediates. For instance, phenylhydrazones, which are derivatives of phenylhydrazine, are well-known to exhibit keto-enol or azo-hydrazone tautomerism. acs.orgresearchgate.net Theoretical studies can calculate the relative energies of these tautomers and the energy barriers for their interconversion. For this compound itself, the primary focus is on the hydrazino form, but understanding its potential to tautomerize is important in the context of its reactivity.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. This involves mapping the potential energy surface for a given reaction, identifying stationary points (reactants, products, and intermediates), and locating the transition states that connect them.

For example, a common reaction of phenylhydrazines is their reaction with carbonyl compounds to form phenylhydrazones. Computational modeling can elucidate the step-by-step mechanism of this condensation reaction, including the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, subsequent proton transfers, and the final dehydration step.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating these parameters, chemists can predict how substituents on the phenyl ring will affect the reactivity. For this compound, the electronic effects of the chloro and methyl groups would influence the nucleophilicity of the hydrazine group and the stability of any charged intermediates, thereby affecting the reaction kinetics. nih.gov Studies on the reaction of substituted phenylhydrazines with other species have shown that the nature of the substituent (electron-donating or -withdrawing) and its position (ortho, meta, or para) have a significant impact on the reaction rate. nih.govacs.org

Quantum Chemical Descriptors and Structure-Reactivity Correlations

To quantify the relationship between molecular structure and reactivity, a range of quantum chemical descriptors can be calculated. These descriptors provide a numerical representation of various electronic and structural properties. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates nucleophilicity. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; indicates electrophilicity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of electrophilic character. |

These descriptors are invaluable for developing Quantitative Structure-Activity Relationships (QSAR). jocpr.com In QSAR studies, a statistically significant correlation is sought between one or more of these calculated descriptors and an experimentally observed property, such as biological activity or reaction rate. For a series of substituted phenylhydrazines, QSAR models can predict the properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics. scirp.orgnih.govnih.gov

Solvation Effects in Theoretical Calculations

Most chemical reactions and biological processes occur in solution. The solvent can have a profound effect on the structure, stability, and reactivity of a molecule. Therefore, it is crucial to account for solvation effects in computational studies.

There are two main approaches to modeling solvation:

Explicit Solvation: This method involves surrounding the solute molecule with a number of individual solvent molecules. While this approach can provide a very detailed picture of solute-solvent interactions, it is computationally very expensive. nih.gov

Implicit Solvation (Continuum Models): In this more common approach, the solvent is treated as a continuous medium with a characteristic dielectric constant. umn.edumuni.czyoutube.com The solute is placed in a cavity within this continuum. Several implicit solvation models are available, with some of the most widely used being:

Polarizable Continuum Model (PCM): A versatile model that can be implemented in different variations, such as the Integral Equation Formalism PCM (IEFPCM).

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the calculations.

SMD (Solvation Model based on Density): A universal solvation model that is parameterized for a wide range of solvents and is based on the solute's electron density. nih.govccu.edu.twq-chem.comgithub.ioresearchgate.net

For this compound, including a solvation model in the calculations would be essential for accurately predicting its properties in a particular solvent. For instance, the relative energies of different conformers and the energy barriers for reactions can change significantly when moving from the gas phase to a solvent. The choice of solvation model can also influence the predicted electronic properties and reactivity descriptors. nih.gov

Advanced Analytical Methodologies for Research on 5 Chloro 2 Methylphenyl Hydrazine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Spectroscopic methods are indispensable for elucidating the intricate molecular structures of (5-Chloro-2-methylphenyl)hydrazine (B2485637) and its derivatives. These techniques provide detailed information about the connectivity of atoms, functional groups present, and the electronic environment within the molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While standard 1H and 13C NMR provide fundamental information, advanced NMR techniques offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy plays a pivotal role in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex derivatives. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This is critical for confirming the substitution pattern on the phenyl ring and the connectivity of the hydrazine (B178648) moiety to the aromatic core. For instance, in derivatives of this compound, 2D NMR can definitively distinguish between isomers and confirm the positions of various substituents.

Solid-State NMR (ssNMR) is particularly valuable for analyzing compounds that are insoluble or difficult to crystallize. It provides information about the molecular structure and dynamics in the solid phase. For paramagnetic complexes involving derivatives of this compound, solid-state NMR, in conjunction with techniques like X-ray crystallography and DFT calculations, can help in the assignment of NMR signals, which can be challenging due to the paramagnetic effects of the metal center. nih.gov

¹H NMR Data: In the context of hydrazides and related compounds, the chemical shifts of protons attached to nitrogen atoms (NH and NH2) are of particular interest. These shifts can be influenced by factors such as substitution and hydrogen bonding. For example, in some hydrazide derivatives, the NH2 protons can appear as a singlet in the range of 3.08-3.44 ppm in DMSO-d6, while the NH proton might resonate around 6.28-6.47 ppm. researchgate.net Specific proton NMR spectra are available for related structures like 5-chloro-2-hydroxyacetanilide and 5-chlorobenzimidazole, providing comparative data for spectral interpretation. researchgate.netresearchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Related Hydrazide Structures

| Functional Group | Chemical Shift Range (ppm) | Solvent | Reference |

| NH₂ | 3.08 - 3.44 | DMSO-d₆ | researchgate.net |

| NH (hydrazide) | 6.28 - 6.47 | DMSO-d₆ | researchgate.net |

| NH (imidazole) | 12.3 | DMSO-d₆ | researchgate.net |

| Phenolic OH | 12.90 | CDCl₃ | researchgate.net |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This technique is crucial for verifying the elemental composition of newly synthesized derivatives of this compound. By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₉ClN₂), the predicted monoisotopic mass is 156.04543 Da. uni.lu HRMS analysis of this compound would be expected to yield a mass-to-charge ratio ([M+H]⁺) of 157.05271. uni.lu Any deviation from this value would indicate the presence of impurities or an incorrect structural assignment.

Interactive Data Table: Predicted Collision Cross Section Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.05271 | 130.0 |

| [M+Na]⁺ | 179.03465 | 139.3 |

| [M-H]⁻ | 155.03815 | 133.7 |

| [M+NH₄]⁺ | 174.07925 | 151.6 |

| [M+K]⁺ | 195.00859 | 135.3 |

| Data sourced from PubChemLite. uni.lu |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For derivatives of this compound, IR spectroscopy is used to confirm the presence of key functional groups such as N-H stretching vibrations of the hydrazine moiety, C=O stretching in amide derivatives, and C-N stretching bands. For example, in N-benzoylthiourea derivatives, the N-H, C=O, C-N, and C=S stretching vibrations appear at distinct frequencies. researchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. In the study of hydrazine and its derivatives, the combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes. nih.gov For substituted N-(phenyl)-2-chloroacetamides, both IR and Raman spectra have been used to study the correlation between the carbonyl (CO) and N-H frequencies. researchgate.net

Key Vibrational Frequencies: The hydrazine molecule (N₂H₄) itself has 12 normal vibrational modes, all of which are active in both IR and Raman spectroscopy. nih.gov When substituted, as in this compound, the vibrational spectra become more complex, but the characteristic frequencies of the hydrazine group and the substituted phenyl ring can still be identified.

Interactive Data Table: Characteristic IR Frequencies for Related Amide and Thiourea Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H | Stretch | 3237 | researchgate.net |

| C=O | Stretch | 1683 | researchgate.net |

| C-N | Stretch | 1329 | researchgate.net |

| C=S | Stretch | 1154 | researchgate.net |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For derivatives of this compound, UV-Vis spectroscopy can be used to study the effects of substituents on the electronic structure of the aromatic ring and any conjugated systems formed in its derivatives. For instance, the formation of hydrazones or azo dyes from this compound would lead to extended conjugation, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). This technique is valuable for characterizing chromophoric derivatives and understanding their electronic properties.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating mixtures of compounds and for assessing the purity of synthesized materials. For research on this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most widely used method.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. The development of a robust HPLC method is critical for ensuring the accuracy and reliability of analytical results.

Reversed-Phase HPLC (RP-HPLC) is a common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the analysis of hydrazine and its derivatives, derivatization is often employed to improve their retention and detection. For example, hydrazine can be derivatized with salicylaldehyde, and the resulting product can be analyzed by RP-HPLC with UV detection. rasayanjournal.co.in Method validation according to International Conference on Harmonization (ICH) guidelines is crucial and includes parameters like linearity, precision, accuracy, and robustness. rasayanjournal.co.inscience.gov

Due to the polar nature of hydrazine itself, it may show little to no retention on traditional reversed-phase columns. helixchrom.com In such cases, alternative approaches are necessary. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. For instance, a Coresep 100 mixed-mode cation-exchange column has been successfully used to retain hydrazine. helixchrom.com The mobile phase composition, including the type and concentration of acid (e.g., trifluoroacetic acid or formic acid), can be optimized to achieve the desired separation. helixchrom.com Using volatile mobile phase components like formic acid makes the method compatible with mass spectrometric detection (LC-MS). helixchrom.com

Interactive Data Table: Key Parameters in HPLC Method Development for Hydrazine Analysis

| Parameter | Description | Example | Reference |

| Column | Stationary phase used for separation. | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) | rasayanjournal.co.in |

| Mobile Phase | Solvent system that carries the analyte through the column. | Buffer (Ammonium dihydrogen phosphate) and Methanol (25:75 v/v) | rasayanjournal.co.in |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | rasayanjournal.co.in |

| Detection | Method used to detect the analyte as it elutes from the column. | UV at 360 nm | rasayanjournal.co.in |

| Derivatizing Agent | A reagent used to modify the analyte for better detection or separation. | Salicylaldehyde | rasayanjournal.co.in |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For hydrazine derivatives, direct analysis can be challenging due to their polarity and potential for thermal instability. acs.org To overcome this, a common strategy is chemical derivatization, which converts the analyte into a more volatile and thermally stable form suitable for GC analysis. acs.org

The process involves reacting the hydrazine derivative with a derivatizing agent to form a less polar, more volatile product. For instance, agents like pentafluorophenylhydrazine (B1196947) (PFPH) are used to derivatize carbonyl compounds, significantly improving their thermal stability and volatility for GC-based analysis. acs.org A similar principle would be applied to derivatives of this compound. The resulting derivatives can then be readily analyzed, often using a high-resolution capillary column and a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides definitive structural identification. acs.org

Capillary gas chromatography, in particular, offers high separation efficiency and, when coupled with a mass spectrometry detector (MSD), becomes a potent tool for identifying substances and ensuring the selectivity of the analytical method. acs.org

Table 1: Typical GC-FID Parameters for Analysis of Related Heterocyclic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | 5% phenyl / 95% methyl silicone, 10 m x 0.32 mm ID, 0.52 µm film thickness | acs.org |

| Carrier Gas | Helium or Hydrogen | acs.org |

| Injection Mode | Split (e.g., 50:1), 280°C | acs.org |

| Oven Program | Initial 100°C (1 min hold), ramp at 25°C/min to 280°C (3 min hold) | acs.org |

| Detector | Flame Ionization Detector (FID) | acs.org |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid separation technique that combines the advantages of both gas and liquid chromatography. researchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govnanochemres.org This mobile phase possesses low viscosity and high diffusivity, enabling faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). nanochemres.org

SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight, thermally labile molecules, and for the separation of chiral compounds. nih.gov Given these attributes, SFC presents a significant opportunity for the analysis of this compound and its derivatives, especially those that are non-volatile or sensitive to the high temperatures often required for GC. wipo.int The technique is considered a form of normal-phase chromatography and is widely adopted in the pharmaceutical industry for both chiral and achiral separations. nih.govnanochemres.org Its use of carbon dioxide also makes it a "green" technology due to the reduction in organic solvent consumption. nih.gov

Table 2: Comparison of Chromatographic Techniques

| Feature | Gas Chromatography (GC) | Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Reference |

|---|---|---|---|---|

| Mobile Phase | Inert Gas (e.g., He, N₂) | Liquid Solvent | Supercritical Fluid (e.g., CO₂) | nih.govwipo.int |

| Analytes | Volatile, thermally stable | Wide range (polar, non-polar, non-volatile) | Thermally labile, non-volatile, chiral | nih.govwipo.int |

| Speed | Fast | Slower | Fast | nanochemres.org |

| "Green" Aspect | Low | Low (high solvent use) | High (reduced organic solvent) | nih.gov |

X-ray Crystallography for Solid-State Structural Determination